molecular formula C20H18N4O2S B2823633 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide CAS No. 1172434-00-2

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide

Cat. No. B2823633
CAS RN: 1172434-00-2
M. Wt: 378.45
InChI Key: KHWYLHMNDAIBJK-UHFFFAOYSA-N
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Description

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that converts glutamine to glutamate. Glutaminase is an important enzyme in cancer cells, as it provides energy and building blocks for cell growth. BPTES has been shown to be effective in inhibiting cancer cell growth in preclinical studies, making it a promising candidate for cancer therapy.

Scientific Research Applications

Radioligand Development for A2B Adenosine Receptors

Compounds with specific configurations, such as MRE 2029-F20, have been synthesized and applied as selective antagonist ligands for A2B adenosine receptors. These compounds, labeled with tritium, are used in radioligand binding assays to characterize the pharmacological profiles of A2B receptors in human cells (Baraldi et al., 2004).

Antibacterial Applications

N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides have been synthesized via ultrasound-assisted cycloaddition reactions, demonstrating significant antibacterial activity against a range of pathogens. This showcases the potential of such compounds in developing new antibacterial agents (Rezki, 2016).

Insecticidal Applications

The synthesis of innovative heterocycles incorporating thiadiazole moiety has been explored for their insecticidal properties against pests such as the cotton leafworm. This research illustrates the potential of similar compounds in agricultural pest control (Fadda et al., 2017).

Anti-Inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have been synthesized and shown to possess anti-inflammatory activity, indicative of the therapeutic potential of related compounds in treating inflammation (Sunder et al., 2013).

Dual Inhibitors for PI3K/mTOR

Compounds like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide have been evaluated as dual inhibitors of PI3Kα and mTOR, highlighting their potential in cancer therapy research (Stec et al., 2011).

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-13-7-3-5-9-16(13)26-12-19(25)22-18-11-14(2)23-24(18)20-21-15-8-4-6-10-17(15)27-20/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWYLHMNDAIBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=NN2C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide

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